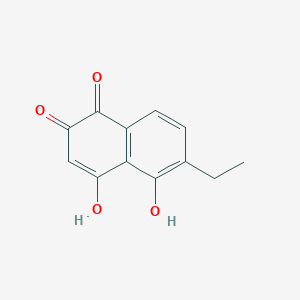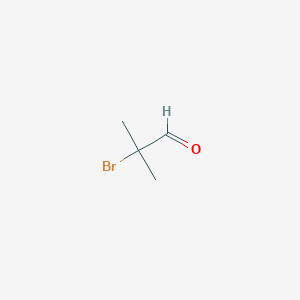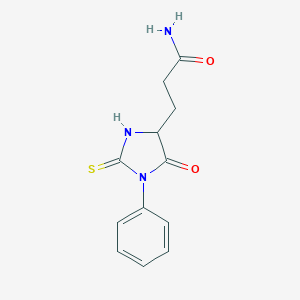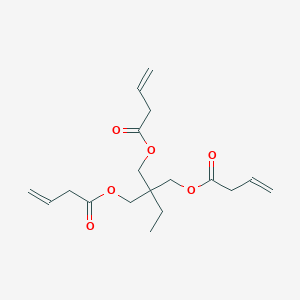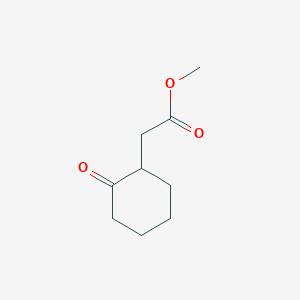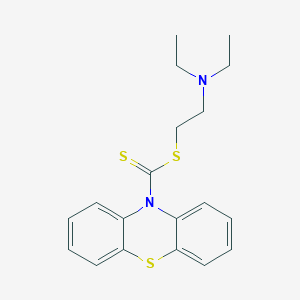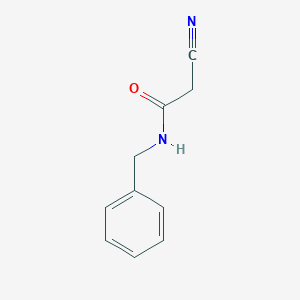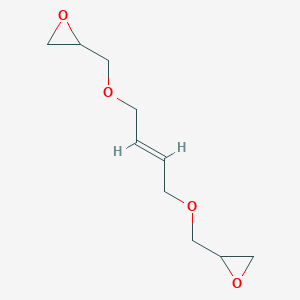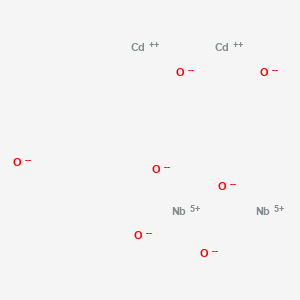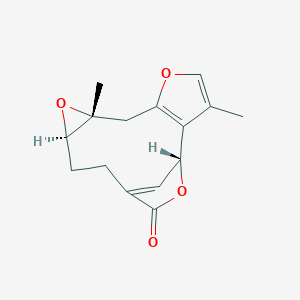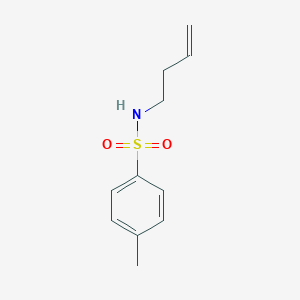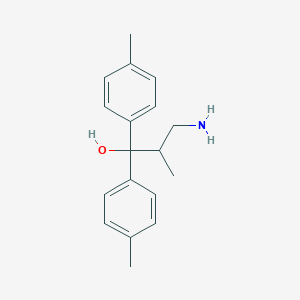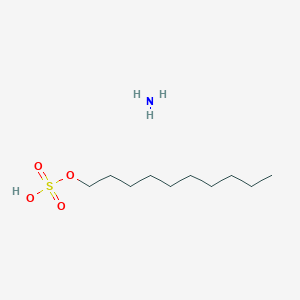
Ammonium decyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium decyl sulphate, also known as ADS, is a surfactant that is commonly used in various industries such as cosmetics, pharmaceuticals, and detergents. It is an anionic surfactant that is derived from the reaction of decyl alcohol with sulphuric acid. ADS is known for its excellent foaming properties, emulsifying abilities, and its ability to reduce surface tension.
Applications De Recherche Scientifique
Ammonium decyl sulphate has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and emulsions. Ammonium decyl sulphate has been shown to stabilize nanoparticles and liposomes, which makes it an ideal surfactant for drug delivery systems. Ammonium decyl sulphate has also been used in the preparation of microemulsions, which are used in the formulation of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ammonium decyl sulphate involves its ability to reduce surface tension and stabilize emulsions. Ammonium decyl sulphate molecules have a hydrophobic tail and a hydrophilic head. The hydrophobic tail interacts with the nonpolar molecules, while the hydrophilic head interacts with the polar molecules. This interaction reduces the surface tension and stabilizes the emulsion.
Effets Biochimiques Et Physiologiques
Ammonium decyl sulphate has been shown to have minimal toxicity and is generally considered safe for use in various industries. However, studies have shown that Ammonium decyl sulphate can cause skin irritation and sensitization. Ammonium decyl sulphate has also been shown to cause eye irritation and can be harmful if ingested.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium decyl sulphate has several advantages as a surfactant in lab experiments. It is readily available and is relatively inexpensive. Ammonium decyl sulphate has excellent foaming properties and can be used as a detergent in lab experiments. However, Ammonium decyl sulphate has some limitations. It can interfere with some analytical methods, and its use may require additional purification steps.
Orientations Futures
There are several future directions for the use of Ammonium decyl sulphate in scientific research. Ammonium decyl sulphate can be used in the formulation of various drug delivery systems. Its ability to stabilize nanoparticles and liposomes makes it an ideal surfactant for drug delivery. Ammonium decyl sulphate can also be used in the preparation of microemulsions, which can be used in the formulation of various pharmaceuticals. Additionally, Ammonium decyl sulphate can be used in the preparation of various cosmetics and personal care products. Its excellent foaming properties make it an ideal ingredient in shampoos and body washes.
Conclusion:
In conclusion, Ammonium decyl sulphate is a surfactant that is widely used in various industries. Its excellent foaming properties, emulsifying abilities, and ability to reduce surface tension make it an ideal ingredient in various formulations. Ammonium decyl sulphate has been extensively studied for its applications in scientific research, and its use in drug delivery systems and the formulation of pharmaceuticals is promising. However, its use may require additional purification steps, and it can interfere with some analytical methods.
Méthodes De Synthèse
The synthesis of Ammonium decyl sulphate involves the reaction of decyl alcohol with sulphuric acid. The reaction produces Ammonium decyl sulphate and water as by-products. The process involves the addition of decyl alcohol to the sulphuric acid solution while maintaining a temperature of 60-70°C. The reaction is exothermic and produces heat. The reaction mixture is then neutralized with ammonia to obtain Ammonium decyl sulphate.
Propriétés
Numéro CAS |
13177-52-1 |
|---|---|
Nom du produit |
Ammonium decyl sulphate |
Formule moléculaire |
C10H25NO4S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
azane;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
Clé InChI |
VPDKMELSVLIAOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)O.N |
Autres numéros CAS |
13177-52-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



